molecular formula C20H21N3O4S2 B2366783 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide CAS No. 921794-50-5

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2366783
CAS No.: 921794-50-5
M. Wt: 431.53
InChI Key: SKOTUQRMOCJYCC-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a pyridazine ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of hydrazine with a suitable diketone or ketoester to form the pyridazine core. The ethylsulfonyl group can be introduced through a sulfonation reaction using ethylsulfonyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the pyridazine derivative with 2,4-dimethylbenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine cores but different substituents.

    Sulfonamide Derivatives: Compounds with sulfonamide groups but different aromatic or heterocyclic rings.

Uniqueness

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide is unique due to the combination of its pyridazine ring and sulfonamide moiety, which imparts distinct chemical and biological properties. Its specific substitution pattern enhances its potential as a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-4-28(24,25)20-12-10-18(21-22-20)16-6-8-17(9-7-16)23-29(26,27)19-11-5-14(2)13-15(19)3/h5-13,23H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOTUQRMOCJYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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